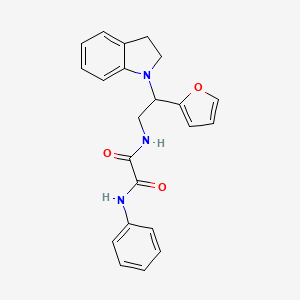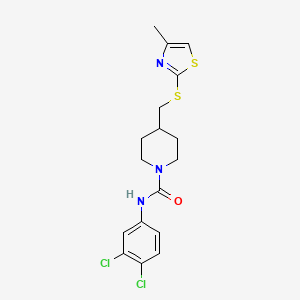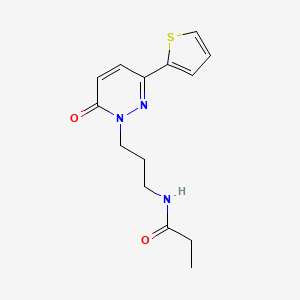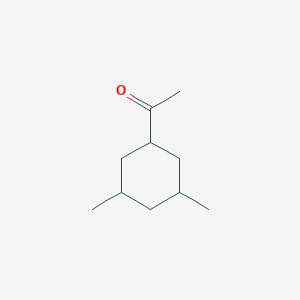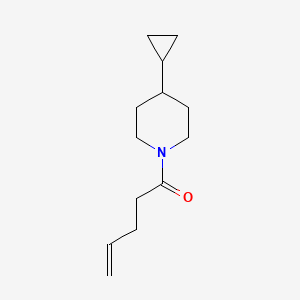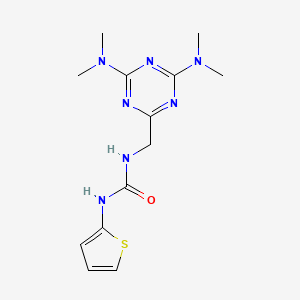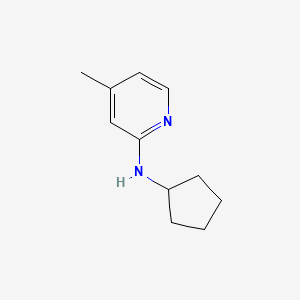
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN6OS3 and its molecular weight is 428.97. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antagonistic Properties in Cannabinoid Receptor Systems
Research has indicated that compounds structurally related to (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride can act as inverse agonists in cannabinoid receptor systems. Specifically, SR141716A, a related compound, demonstrated a decrease in basal [35S]GTPγS binding in membranes isolated from human cannabinoid CB1 receptor-transfected Chinese hamster ovary cells (Landsman et al., 1997).
2. Antibacterial Activity
Compounds with a structure similar to the chemical have shown promising antibacterial activity. The introduction of a polar group into fused heterocyclic thiadiazole compounds led to enhanced in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu et al., 2008).
3. Antitumor Activity
Certain derivatives of thiadiazol, which share structural similarities with the chemical , have shown inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
4. Interaction with Estrogen Receptor Modulators
Related compounds have been found to interact with estrogen receptor modulators, displaying estrogen antagonist properties in specific tissues. For instance, a study found that certain derivatives exhibited increased estrogen antagonist potency compared to raloxifene in breast cancer cells (Palkowitz et al., 1997).
5. Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole, structurally similar to the chemical in focus, have been synthesized and tested as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
6. Antipsychotic Activity
Novel derivatives containing thiadiazole have been assessed for their antipsychotic activity, showing promising results in specific tests for antipsychotic agents (Gopi et al., 2017).
7. Antibacterial and Antifungal Activities
Numerous thiadiazole derivatives, similar in structure to the chemical , have been synthesized and evaluated for their antimicrobial properties, demonstrating notable antibacterial and antifungal activities (Murthy & Shashikanth, 2012).
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMXVJXZMQNSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)
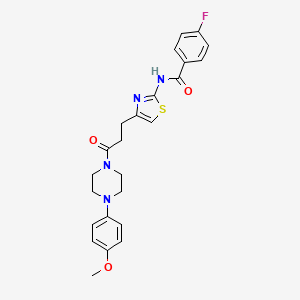
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2881188.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)

